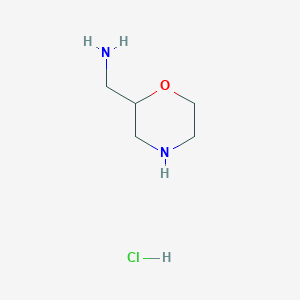

Morpholin-2-ylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2O |

|---|---|

Molecular Weight |

152.62 g/mol |

IUPAC Name |

morpholin-2-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H |

InChI Key |

KHXKUYVTCGGVIK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CN.Cl |

Origin of Product |

United States |

The Enduring Significance of Morpholine Scaffolds in Advanced Organic Synthesis

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. researchgate.netnih.govresearchgate.net Its frequent appearance in approved drugs and biologically active molecules is a testament to its favorable physicochemical properties. The presence of the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a scaffold that can be readily functionalized to optimize binding interactions with biological targets. nih.gov

From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block. nih.gov A multitude of synthetic methodologies have been developed for the construction and derivatization of the morpholine core, allowing for the creation of diverse libraries of compounds for high-throughput screening. researchgate.netorganic-chemistry.org The chair-like conformation of the morpholine ring also provides a degree of stereochemical control that is highly desirable in the synthesis of complex molecules.

The introduction of substituents at various positions on the morpholine ring can dramatically influence the biological activity and physical properties of the resulting compounds. In particular, C-2 substituted morpholines have garnered significant attention due to their presence in a variety of natural products and bioactive compounds. researchgate.net The development of stereoselective methods for the synthesis of these C-2 functionalized morpholines remains an active area of research. nih.govacs.org

An Overview of Morpholin 2 Ylmethanamine Hydrochloride As a Synthetic Precursor

Morpholin-2-ylmethanamine hydrochloride, a derivative of the morpholine (B109124) scaffold, presents itself as a valuable and versatile building block for organic synthesis. This compound possesses a primary amine attached to the morpholine ring at the 2-position via a methylene (B1212753) linker, offering a reactive handle for a wide array of chemical transformations. The hydrochloride salt form enhances the compound's stability and ease of handling.

While extensive academic literature detailing the specific applications of this compound as a primary starting material is still emerging, its potential as a synthetic precursor can be inferred from its structure and the known reactivity of primary amines and the morpholine scaffold. The primary amine group can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and the formation of amides, sulfonamides, and ureas. This allows for the facile introduction of the morpholin-2-ylmethyl moiety into a diverse range of molecular architectures.

A key synthetic application lies in the construction of more complex molecules where the morpholine unit is a crucial pharmacophore. For instance, the aminomethyl group can be used to link the morpholine ring to other heterocyclic systems or aromatic scaffolds, a common strategy in drug discovery to explore new chemical space and optimize ligand-receptor interactions. A copper(II) 2-ethylhexanoate (B8288628) promoted alkene oxyamination reaction has been reported to provide 2-aminomethyl functionalized morpholines in good to excellent yields, highlighting a direct method for the synthesis of such structures. nih.gov

Below is a data table summarizing the key properties of Morpholin-2-ylmethanamine.

| Property | Value |

| Chemical Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 116143-27-2 (for free base) |

| Appearance | Varies; often supplied as a solution or salt |

| Key Functional Groups | Primary Amine, Secondary Amine (in ring), Ether |

The Evolution of Research Perspectives on Morpholine Derived Amines

Direct Synthetic Routes to the Morpholin-2-ylmethanamine Core

Direct synthesis strategies focus on constructing the key aminomethyl side chain on a pre-existing or concurrently formed morpholine ring using fundamental organic reactions.

Reductive amination is a highly effective method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound, in this case, a morpholine-2-carbaldehyde (B13461696) derivative, with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the target amine. nih.govhumanjournals.com

The synthesis of the Morpholin-2-ylmethanamine core via this route begins with the appropriate morpholine-2-carbaldehyde. This aldehyde is reacted with an amine, such as ammonia (B1221849) or a protected equivalent, to form a Schiff base. Subsequent reduction of this imine intermediate with a suitable reducing agent yields the primary amine. humanjournals.com A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions.

Table 1: Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

| Sodium Borohydride (B1222165) | NaBH₄ | Mild, selective for aldehydes and ketones |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at neutral or slightly acidic pH, reduces imines faster than carbonyls |

| Sodium Triacetoxyborohydride (B8407120) | STAB | Mild, non-toxic, widely used for complex substrates |

| Lithium Aluminum Hydride | LiAlH₄ | Very strong, non-selective, reduces a wide range of functional groups |

| Catalytic Hydrogenation | H₂/Catalyst | Can be used for reduction, catalyst choice (e.g., Pd, Pt) is critical |

The final step involves treating the resulting morpholin-2-ylmethanamine free base with hydrochloric acid to precipitate the stable hydrochloride salt.

This approach relies on the displacement of a leaving group from a pre-functionalized morpholine intermediate by an amine-containing nucleophile. A common strategy involves starting with a morpholine derivative where the C2-position is functionalized with a methyl group bearing a good leaving group, such as a halide (Cl, Br) or a sulfonate ester (tosylate, mesylate).

The synthesis involves the reaction of this electrophilic substrate, for example, 2-(chloromethyl)morpholine, with a nucleophilic source of nitrogen. Reagents like ammonia, sodium azide (B81097) (followed by reduction), or protected amines can serve as the nucleophile. uobaghdad.edu.iq The reaction proceeds via a standard SN2 mechanism to form the desired carbon-nitrogen bond. uobaghdad.edu.iq

Table 2: Common Leaving Groups and Nucleophiles in SN2 Reactions

| Leaving Group (X) | Nucleophile (Nu⁻) | Resulting Intermediate/Product |

| Chloride (-Cl) | Ammonia (NH₃) | Direct formation of the primary amine |

| Bromide (-Br) | Azide (N₃⁻) | Alkyl azide, requires subsequent reduction (e.g., with H₂/Pd or LiAlH₄) |

| Tosylate (-OTs) | Phthalimide anion | Phthalimide derivative, requires deprotection (e.g., with hydrazine) |

| Mesylate (-OMs) | Cyanide (CN⁻) | Nitrile, requires reduction to the primary amine |

This method offers versatility, as the choice of nucleophile allows for the introduction of various nitrogen-containing functionalities that can be converted to the final primary amine.

Alkylation reactions are fundamental to the construction of the morpholine ring itself, thereby creating the necessary precursor for subsequent functionalization. A modern and efficient method for synthesizing the morpholine ring is the N-alkylation of 1,2-amino alcohols. nih.govchemrxiv.orgorganic-chemistry.org

A notable green chemistry approach involves the reaction of a 1,2-amino alcohol with ethylene (B1197577) sulfate (B86663). nih.govchemrxiv.org This reaction proceeds via a selective mono-N-alkylation, followed by an intramolecular cyclization to form the morpholine ring. nih.gov This redox-neutral process avoids the use of harsh reagents often seen in traditional multi-step syntheses that proceed through morpholinone intermediates. chemrxiv.org Once the morpholine ring is formed, functional groups can be introduced at the C2 position to lead to the desired methanamine derivative. Another common method is the N-alkylation of morpholine with various alcohols over a catalyst system like CuO–NiO/γ–Al2O3. researchgate.net

Table 3: Comparison of Morpholine Ring Synthesis via Alkylation

| Method | Key Reagents | Advantages |

| Annulation with Chloroacetyl Chloride | 1,2-amino alcohol, Chloroacetyl chloride, Hydride reducing agent | Well-established, versatile starting materials |

| N-Alkylation with Ethylene Sulfate | 1,2-amino alcohol, Ethylene sulfate, tBuOK | High yield, redox-neutral, fewer steps, environmentally benign nih.govchemrxiv.org |

| Gas-Phase N-Alkylation with Alcohols | Morpholine, Methanol (B129727), CuO–NiO/γ–Al2O3 catalyst | Applicable to low-carbon primary alcohols, high conversion and selectivity researchgate.net |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer advanced routes for synthesizing complex molecules with high efficiency, selectivity, and atom economy. Both transition-metal catalysis and organocatalysis provide powerful tools for the functionalization of heterocyclic cores like morpholine.

Transition-metal catalysis provides a robust platform for forming C-C and C-N bonds, which can be applied to the synthesis and functionalization of the morpholine ring. wiley.com Methodologies such as C-H activation can be used to directly functionalize the morpholine core at a specific position, potentially introducing the required aminomethyl group or a precursor to it. nih.gov

For instance, copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to couple a suitably functionalized morpholine (e.g., 2-(halomethyl)morpholine) with an amine source. These catalytic cycles often operate under mild conditions and tolerate a wide range of functional groups, making them highly valuable in complex molecule synthesis. researchgate.net

Table 4: Examples of Relevant Transition Metal-Catalyzed Reactions

| Catalyst Type | Reaction Name/Type | Application in Morpholine Synthesis |

| Palladium (Pd) | Buchwald-Hartwig Amination | C-N bond formation to introduce the amine functionality. |

| Palladium (Pd) | Wacker-type Aerobic Cyclization | Formation of the six-membered morpholine ring from alkene precursors. organic-chemistry.org |

| Copper (Cu) | Three-Component Coupling | One-pot synthesis of highly substituted morpholines. nih.gov |

| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org |

| Iron (Fe) | Diastereoselective Cyclization | Synthesis of disubstituted morpholines from allylic alcohols. organic-chemistry.org |

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often providing excellent stereocontrol without the need for metal catalysts. In the context of Morpholin-2-ylmethanamine synthesis, organocatalysis is particularly valuable for establishing the stereocenter at the C2 position of the morpholine ring.

Chiral morpholine-based organocatalysts have been developed, although their efficiency can be influenced by the electronic properties of the morpholine ring. nih.gov More pertinently, chiral organocatalysts, such as proline derivatives, can be used in reactions that form the morpholine ring or functionalize it. For example, an asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine, can generate intermediates with controlled stereochemistry that are then cyclized to form enantiomerically enriched morpholine derivatives. nih.gov This control is crucial for producing a single enantiomer of this compound.

Table 5: Organocatalytic Reactions for Asymmetric Synthesis

| Reaction Type | Common Organocatalyst | Relevance to Synthesis |

| Michael Addition | Chiral Amines (e.g., Proline) | Creates stereocenters for enantioselective ring formation. nih.gov |

| Aldol (B89426) Reaction | Proline, Chiral Diamines | Can be used to build the carbon backbone with stereocontrol. |

| Mannich Reaction | Chiral Brønsted Acids/Bases | Asymmetric formation of C-N bonds. |

Catalytic Methylation Techniques for Amine Derivatization

The N-methylation of primary amines like morpholin-2-ylmethanamine is a crucial transformation for modifying molecular properties. rsc.org Traditional methods often suffer from a lack of selectivity, leading to mixtures of mono- and di-methylated products, and the use of hazardous reagents. nih.gov Modern catalytic approaches offer significant advantages in control and sustainability.

One classic method is the Eschweiler-Clarke reaction , which methylates primary or secondary amines using excess formic acid and formaldehyde (B43269). wikipedia.orgsynarchive.com The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this method is that it inherently avoids the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion. wikipedia.orgyoutube.com The reaction is typically performed in an aqueous solution near boiling temperatures and is irreversible due to the loss of carbon dioxide. wikipedia.org

More contemporary and greener methods utilize transition-metal catalysts with more benign methylating agents like methanol. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" strategy is atom-economical, producing only water as a byproduct. nih.govresearchgate.net Various catalysts based on ruthenium, iridium, palladium, and copper have been developed for this purpose. nih.govresearchgate.netacs.org For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high efficiency in methylating primary amines with methanol. thieme-connect.com Similarly, ruthenium catalysts can effectively N-methylate amines using methanol as the C1 source, often under milder conditions with weak bases. nih.govacs.org The choice of catalyst and reaction conditions can be tuned to selectively yield either N-monomethylated or N,N-dimethylated products. researchgate.netthieme-connect.com

| Method | Methylating Agent(s) | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | None (Stoichiometric) | Avoids over-methylation to quaternary salts; Irreversible. wikipedia.org |

| Catalytic N-Methylation | Methanol | Ru, Ir, Pd, or Cu complexes | High atom economy (water is the only byproduct); Selectivity can be controlled. nih.govresearchgate.net |

| Reductive Amination | Formaldehyde, H₂ | Transition metal complexes (e.g., Ru, Ni) | Direct, one-pot synthesis; Eliminates pre-formed imine intermediates. jocpr.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for minimizing environmental impact. rsc.org This involves prioritizing atom economy, using less hazardous reagents, employing renewable resources, and reducing waste. rsc.org For the synthesis of morpholine-containing structures, these principles can be applied through innovative reaction conditions and the selection of sustainable materials.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free (neat) conditions or using water as the reaction medium represents a significant step toward greener processes. jocpr.com

Solvent-free reactions, sometimes facilitated by techniques like ball-milling or microwave irradiation, can lead to higher efficiency, shorter reaction times, and simplified product purification. researchgate.net For instance, the one-pot, four-component condensation to produce polyhydroquinoline derivatives has been successfully achieved under solvent-free conditions using morpholine itself as a catalyst. researchgate.net While not a direct synthesis of the target compound, this demonstrates the feasibility of eliminating bulk solvents in related heterocyclic syntheses.

Aqueous reaction conditions are also highly desirable. Researchers have developed ruthenium-catalyzed reactions that convert amino acids, which are renewable resources, into primary amines in water. chemistryviews.org The Eschweiler-Clarke reaction is another prime example of a process that is typically performed in an aqueous solution. wikipedia.org Developing aqueous or solvent-free routes for the core synthesis of the morpholine ring system and its subsequent modifications is an active area of research aimed at reducing reliance on conventional solvents. jocpr.comflintbox.com

| Condition | Advantages | Example Application Area | Reference |

|---|---|---|---|

| Aqueous Synthesis | Non-toxic, non-flammable solvent; Reduced environmental impact. | Eschweiler-Clarke methylation; Ruthenium-catalyzed amination from amino acids. | wikipedia.orgchemistryviews.org |

| Solvent-Free (Neat) | High atom economy; Reduced waste and purification needs; Often faster reaction rates. | Hantzsch reaction for 1,4-dihydropyridines; Multi-component reactions for heterocycles. | researchgate.net |

The choice of reagents and catalysts is fundamental to green synthesis. Sustainable options include using renewable feedstocks, employing earth-abundant metal catalysts, and utilizing biocatalysts. rsc.org

Amino acids, derived from biomass, are a renewable resource for producing bio-based amines. chemistryviews.org Methodologies that can convert these precursors into valuable chemical building blocks are central to a sustainable chemical industry. For the synthesis of the morpholine ring itself, greener approaches are being explored. A recently reported one or two-step, redox-neutral protocol uses ethylene sulfate and tBuOK to convert 1,2-amino alcohols to morpholines, avoiding the harsh reagents and multiple steps of traditional methods. chemrxiv.orgnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable selectivity under mild conditions, often in aqueous media. mdpi.com Enzymes like lipases and reductive aminases (RedAms) are being explored for the synthesis and modification of heterocycles. nih.govresearchgate.net Reductive aminases, for example, have emerged as promising biocatalysts for synthesizing chiral amines and their scope has been extended to the reductive amination of cyclic secondary amines like morpholines. researchgate.net This approach can provide access to important pharmaceutical motifs while minimizing waste and avoiding toxic heavy metal catalysts. mdpi.comresearchgate.net

| Sustainable Component | Type | Advantage(s) | Example of Use |

|---|---|---|---|

| Amino Acids | Renewable Feedstock | Bio-based origin reduces reliance on fossil fuels. | Precursors for primary amine synthesis. chemistryviews.org |

| Ethylene Sulfate | Greener Reagent | Enables a redox-neutral, high-yielding synthesis of morpholines, reducing steps and waste. | Conversion of 1,2-amino alcohols to morpholines. chemrxiv.org |

| Reductive Aminases (RedAms) | Biocatalyst | High selectivity; Mild, aqueous reaction conditions; Environmentally benign. | Selective reductive amination of morpholines. researchgate.net |

| Earth-Abundant Metal Catalysts | Catalyst | Lower toxicity and cost compared to precious metals (e.g., Pd, Ru, Ir). | Copper-based catalysts for selective N-methylation of amines. researchgate.net |

Enantioselective and Diastereoselective Synthetic Strategies

Asymmetric synthesis aims to create a specific stereoisomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution. These strategies involve the use of chiral influences, such as auxiliaries, catalysts, or chiral starting materials, to guide the formation of the desired stereocenters.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of morpholine derivatives, auxiliaries like pseudoephedrine or Evans' oxazolidinones are commonly employed. nih.govresearchgate.net

The general process involves attaching the auxiliary to an achiral precursor, which then undergoes a diastereoselective reaction, such as alkylation or an aldol reaction, to form the key C-C bonds of the morpholine precursor. researchgate.net The inherent chirality of the auxiliary shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming reactant to approach from the less sterically hindered face. wikipedia.orgresearchgate.net This results in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. For instance, amides derived from pseudoephedrine can be alkylated with high diastereoselectivity to set the stereochemistry before cyclization into the morpholine ring system. nih.gov

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Pseudoephedrine | Asymmetric alkylation of amides | Forms a rigid chelated intermediate directing alkylation | nih.govnih.gov |

| Evans' Oxazolidinones | Diastereoselective aldol reactions and alkylations | Steric hindrance directs electrophilic attack on the corresponding Z-enolate | researchgate.net |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, alkylations | Provides high stereofacial discrimination | wikipedia.org |

| (S)-Mandelic Acid | Used as a resolving agent or in diastereoselective esterification | Can be used to separate diastereomeric esters via chromatography | wikipedia.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, representing a major pillar of modern synthetic chemistry alongside metal catalysis and biocatalysis. nih.govbeilstein-journals.org These catalysts, often derived from natural products like amino acids and cinchona alkaloids, can activate substrates through various modes, including iminium ion and enamine catalysis. beilstein-journals.org

In the context of synthesizing chiral morpholines, organocatalysts can be used to facilitate key bond-forming reactions enantioselectively. For example, a chiral Brønsted acid, such as a derivative of phosphoric acid, can catalyze the cyclization of a precursor through a domino [4+2] heteroannulation, leading to the formation of a chiral morpholinone intermediate. researchgate.net Similarly, chiral primary amines derived from cinchona alkaloids can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated systems, a key step in building the morpholine backbone. beilstein-journals.org The development of organocatalytic methods provides a powerful, metal-free approach to access enantiomerically enriched morpholine derivatives under mild reaction conditions. nih.govnih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Activation Mode | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Aza-benzilic ester rearrangement | Brønsted acid catalysis | researchgate.net |

| Proline Derivatives | (S)-Proline | Aldol, Mannich reactions | Enamine catalysis | beilstein-journals.org |

| Cinchona Alkaloids | Quinine, Quinidine derivatives | Michael additions, Cycloadditions | Brønsted base/H-bonding catalysis | beilstein-journals.org |

| Imidazolidinones | MacMillan Catalyst | Diels-Alder, Friedel-Crafts alkylation | Iminium ion catalysis | beilstein-journals.org |

Chirality transfer involves the use of an enantiomerically pure starting material where the existing stereocenter(s) dictate the stereochemistry of newly formed chiral centers during a reaction. This strategy is highly effective for synthesizing morpholine derivatives, often starting from readily available chiral amino alcohols. researchgate.net

A common approach is the SN2-type ring opening of a chiral activated aziridine (B145994) with a haloalcohol, followed by base-mediated intramolecular cyclization. nih.gov The stereochemistry of the aziridine directly controls the stereochemistry of the final morpholine product. Another powerful method is the intramolecular oxyamination of alkenes. For instance, a chiral β-hydroxy N-allylsulfonamide can undergo a copper(II)-promoted cyclization where the existing stereocenter on the amino alcohol backbone directs the diastereoselective formation of the morpholine ring, often with high selectivity for the cis or trans product. nih.gov These methods efficiently translate the stereochemical information from a simple precursor to the more complex heterocyclic target. organic-chemistry.org

Chemical Reactivity and Derivatization of Morpholin 2 Ylmethanamine Hydrochloride

Functionalization of the Morpholine (B109124) Ring System

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. nih.gov Functionalization of the ring can occur at either the nitrogen atom or the carbon atoms.

The secondary amine within the morpholine ring is a key site for derivatization through N-alkylation and N-acylation. These reactions introduce substituents at the N4 position, modifying the compound's steric and electronic properties.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. A common method is the reaction with alkyl halides via an SN2 mechanism. acsgcipr.org Alternatively, alcohols can be used as alkylating agents in the presence of catalysts. researchgate.netnih.gov For instance, the N-alkylation of morpholine with various alcohols has been successfully demonstrated using a CuO–NiO/γ–Al2O3 catalyst, achieving high conversion and selectivity. researchgate.netresearchgate.net The reaction typically proceeds through the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an iminium intermediate, which is then reduced.

N-Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a standard transformation for secondary amines. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less nucleophilic than a comparable piperidine, but it remains highly reactive towards common acylating reagents. wikipedia.org

| Reaction Type | Reagent Class | Example Reagent | Product Type | General Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Benzyl (B1604629) bromide | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Alkylation | Alcohol | Methanol (B129727) | Tertiary Amine (N-Methyl) | Heterogeneous Catalyst (e.g., CuO–NiO/γ–Al₂O₃), High Temperature |

| N-Acylation | Acyl Chloride | Acetyl chloride | Amide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

| N-Acylation | Anhydride | Acetic anhydride | Amide | Solvent (e.g., Pyridine) or neat |

Functionalization of the carbon atoms of the morpholine ring is more challenging than N-functionalization but offers a pathway to more complex analogues. The C2 and C6 positions are alpha to the ether oxygen, while the C3 and C5 positions are alpha to the nitrogen atom. The position alpha to the nitrogen (C3/C5) is often more activated towards functionalization. However, C2-substituted morpholine derivatives are important in medicinal chemistry. nih.gov

Methods for C-functionalization often involve multi-step sequences or the use of metal-catalyzed C-H activation reactions. researchgate.net For example, procedures for the cross-dehydrogenative coupling between morpholinones (oxidized forms of morpholines) and other nucleophiles have been developed, which can introduce substituents at the C3 position. mdpi.com Achieving selective functionalization at the C2 position of Morpholin-2-ylmethanamine would require careful reaction design to differentiate it from the more reactive C3 and C5 positions and the existing substituent.

Transformations of the Methanamine Moiety

The primary amino group of the methanamine side chain is a highly versatile functional handle for a wide array of chemical transformations. It is generally more nucleophilic and less sterically hindered than the secondary amine of the morpholine ring, which can be exploited for selective reactions.

Primary amines are well-known to participate in condensation and coupling reactions.

Condensation Reactions: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction where a molecule of water is eliminated. researchgate.net This reaction is typically reversible and can be driven to completion by removal of water. The resulting imine can be a stable final product or an intermediate that can be subsequently reduced to a secondary amine (reductive amination). interchim.fr

Coupling Reactions: The primary amine can also participate in multicomponent reactions like the Mannich reaction, which involves an aldehyde (commonly formaldehyde) and an active hydrogen compound to form an aminomethylated product. mdpi.com

The primary amino group is readily derivatized to form various stable linkages, which is a common strategy in drug discovery.

Amidation: Similar to the secondary amine, the primary amine reacts with acyl chlorides or anhydrides to form amides. Given its higher reactivity, selective acylation of the primary amine in the presence of the secondary morpholine amine is often achievable under carefully controlled conditions.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamides. researchgate.net The synthesis of sulfonamides is a cornerstone of medicinal chemistry. researchgate.net A wide variety of derivatizing agents are available for primary amines, often used to introduce fluorescent tags or other functionalities for analytical purposes. nih.govmdpi.comactascientific.comcreative-proteomics.com

| Reagent Class | Example Reagent | Product Type | Key Features |

|---|---|---|---|

| Acyl Chloride | Benzoyl chloride | Amide | Forms stable amide bond. |

| Sulfonyl Chloride | Dansyl chloride | Sulfonamide | Introduces a fluorescent tag. |

| Isothiocyanate | Phenyl isothiocyanate (PITC) | Thiourea | Used in Edman degradation for peptide sequencing. creative-proteomics.com |

| Chloroformate | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate | Introduces a fluorescent, base-labile protecting group. creative-proteomics.comjasco-global.com |

| Aldehyde | o-Phthalaldehyde (OPA) | Isoindole | Reacts in the presence of a thiol to form a fluorescent product. jasco-global.com |

Regioselective and Chemoselective Reaction Design

A key challenge and opportunity in the chemistry of Morpholin-2-ylmethanamine hydrochloride is achieving selectivity between the two amine groups. researchgate.netslideshare.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference of reaction at one position over another. slideshare.net

In this molecule, the primary amine is generally more nucleophilic and less sterically hindered than the secondary amine of the morpholine ring. This intrinsic difference can be exploited to achieve chemoselective functionalization. For example, under kinetically controlled conditions with a bulky electrophile, the reaction is likely to occur preferentially at the primary amine.

Several strategies can be employed to control selectivity:

Steric Hindrance: Using bulky electrophilic reagents can favor reaction at the less hindered primary amine.

Electronic Effects: The secondary amine's nucleophilicity is slightly attenuated by the electron-withdrawing effect of the adjacent ether oxygen, which can be a factor in selectivity. wikipedia.org

pH Control: The basicity of the two amines is different. The pKa of the conjugate acid of morpholine is around 8.5-8.7, while that of a primary alkylamine is around 10.6. inchem.orgresearchgate.net By carefully controlling the pH, it is possible to selectively deprotonate (and thus activate) one amine over the other. At a pH between the two pKa values, the primary amine will be more significantly deprotonated and thus more nucleophilic.

Protecting Groups: A common strategy to ensure regioselectivity is to temporarily block one of the reactive sites with a protecting group. For example, the primary amine could be selectively protected with a group like a tert-butoxycarbonyl (Boc) group, allowing for subsequent derivatization of the secondary amine. The protecting group can then be removed to reveal the primary amine for further transformation.

By carefully choosing reagents, reaction conditions (temperature, solvent, pH), and synthetic strategy (e.g., use of protecting groups), a high degree of control can be exerted over the derivatization of this compound, enabling the synthesis of a wide range of specifically functionalized molecules. researchgate.net

Control of Reaction Site Specificity

The selective functionalization of either the primary or secondary amine in Morpholin-2-ylmethanamine is governed by the inherent differences in their chemical environments and the reaction conditions employed. The primary amine is generally more sterically accessible and, under certain conditions, can exhibit higher nucleophilicity than the secondary amine. Conversely, the secondary amine's reactivity is modulated by the electron-withdrawing effect of the adjacent ether oxygen in the morpholine ring, which can render it less basic and nucleophilic than comparable acyclic secondary amines. organic-chemistry.org

Control over reaction site specificity can be achieved by manipulating several factors:

Steric Hindrance: Bulky electrophiles will preferentially react with the less sterically hindered primary amine. By choosing reagents with significant steric bulk, acylation, alkylation, or sulfonylation can be directed to the exocyclic amine.

Electronic Effects: The choice of solvent and the pH of the reaction medium can alter the protonation state and relative nucleophilicity of the two amine groups. Under acidic conditions, the more basic amine is preferentially protonated and thus rendered unreactive.

Reagent Stoichiometry: Careful control of the molar equivalents of the electrophile can favor mono-functionalization at the more reactive site. Using one equivalent of a reagent under dilute conditions will typically favor reaction at the primary amine.

Research into the selective monoalkylation of primary amines in the presence of other nucleophiles has highlighted reaction conditions that can be applied to substrates like Morpholin-2-ylmethanamine. chemrxiv.orgnih.govchemrxiv.org These methodologies often rely on specific reagents and catalysts that can differentiate between the two amine types. chemrxiv.orgnih.govchemrxiv.org

| Factor | Favored Reaction Site | Underlying Principle | Example Reaction Type |

|---|---|---|---|

| Bulky Electrophile (e.g., Di-tert-butyl dicarbonate) | Primary Amine (-CH₂NH₂) | The primary amine is less sterically hindered, allowing easier access for large reagents. | Boc-protection |

| Controlled Stoichiometry (1 equivalent of electrophile) | Primary Amine (-CH₂NH₂) | The primary amine is generally more nucleophilic and kinetically favored to react first. | Mono-acylation |

| Intramolecular Cyclization Reactions | Secondary Amine (ring NH) | The secondary amine is positioned for ring-forming reactions with a suitably placed electrophile on a side chain. | Synthesis of bicyclic derivatives |

| pH Control | Varies | Selective protonation of the more basic amine renders it non-nucleophilic, allowing reaction at the other site. | Selective alkylation |

Application of Orthogonal Protecting Group Strategies

For the sequential derivatization of both amine groups, orthogonal protecting group strategies are indispensable. fiveable.me This approach involves the use of two or more distinct protecting groups that can be installed and removed under different, non-interfering conditions. organic-chemistry.orgfiveable.me This allows for the selective unmasking and reaction of one amine group while the other remains protected. masterorganicchemistry.com

Commonly used amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are ideal for this purpose due to their different deprotection mechanisms. masterorganicchemistry.com

Selective Protection of the Primary Amine: Due to its higher reactivity and lower steric hindrance, the primary amine can be selectively protected first. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions will yield the N-Boc protected primary amine, leaving the secondary ring amine available for further functionalization.

Protection of the Secondary Amine: The secondary amine of the mono-protected intermediate can then be protected with an orthogonal group, such as the Cbz group, by reacting it with benzyl chloroformate.

Selective Deprotection and Derivatization: With both amines now protected by orthogonal groups, either can be selectively deprotected. The Boc group is labile to strong acids like trifluoroacetic acid (TFA), while the Cbz group is stable to these conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com This allows for the derivatization of the primary amine. Subsequently, the Cbz group can be removed to allow for modification of the secondary amine.

This strategy provides a robust and flexible route to complex, selectively substituted derivatives of Morpholin-2-ylmethanamine.

| Protecting Group | Abbreviation | Target Amine | Protection Reagent | Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | Primary or Secondary | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc |

| Benzyloxycarbonyl | Cbz or Z | Primary or Secondary | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Primary or Secondary | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Boc, Cbz |

Mechanistic Investigations in Morpholin 2 Ylmethanamine Hydrochloride Chemistry

Elucidation of Reaction Pathways for Synthesis and Transformation

Understanding the detailed pathways for the synthesis and transformation of morpholin-2-ylmethanamine hydrochloride allows for precise control over reaction outcomes and the development of novel derivatives.

Reductive amination is a cornerstone method for the synthesis of amines, including morpholin-2-ylmethanamine, from carbonyl compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism, which can be carried out in a single pot. wikipedia.orgorganic-chemistry.org

The first step involves the nucleophilic attack of a primary or secondary amine on the carbonyl group of an aldehyde or ketone. This is followed by the transfer of a proton from the nitrogen to the oxygen atom, resulting in the formation of a neutral carbinolamine, also known as a hemiaminal. wikipedia.org This intermediate is generally unstable.

The hemiaminal then undergoes dehydration through an acid-catalyzed elimination of a water molecule to form an iminium cation, which is subsequently deprotonated to yield an imine. wikipedia.org The equilibrium between the carbonyl compound, amine, hemiaminal, and imine is a critical aspect of this step. The removal of water can drive the reaction towards the formation of the imine. wikipedia.org

In the second step, the imine intermediate is reduced to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The choice of reducing agent is significant; for instance, sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

A plausible synthetic route to morpholin-2-ylmethanamine could involve the reductive amination of a suitable morpholine-2-carbaldehyde (B13461696) precursor. In this hypothetical pathway, the aldehyde would react with an ammonia (B1221849) source to form the intermediate imine, which is then reduced to the primary amine of morpholin-2-ylmethanamine.

A related synthesis of N-substituted morpholine (B109124) nucleoside derivatives utilizes an initial oxidation of ribonucleosides to a dialdehyde, which then undergoes reductive amination with various alkylamine hydrochlorides. nih.gov This demonstrates the applicability of reductive amination in constructing complex morpholine-containing structures.

Table 1: Key Steps in the Reductive Amination of a Morpholine Precursor

| Step | Reactants | Intermediate(s) | Product of Step |

| 1. Nucleophilic Addition | Morpholine-2-carbaldehyde, Ammonia | Zwitterionic adduct | Hemiaminal |

| 2. Dehydration | Hemiaminal | Iminium cation | Imine |

| 3. Reduction | Imine, Reducing Agent (e.g., NaBH₄) | - | Morpholin-2-ylmethanamine |

Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of morpholine derivatives. These reactions can proceed through two primary mechanisms: S\N2 (bimolecular nucleophilic substitution) and S\N1 (unimolecular nucleophilic substitution).

The S\N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. organic-chemistry.org This backside attack results in an inversion of stereochemistry at the reaction center. The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. A key step in a recently developed green synthesis of morpholines involves a simple S\N2 reaction between a 1,2-amino alcohol and ethylene (B1197577) sulfate (B86663), leading to the clean isolation of N-monoalkylation products. organic-chemistry.orgnih.gov

In contrast, the S\N1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. In the second step, the nucleophile attacks the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture of products if the starting material is chiral. The rate of an S\N1 reaction is dependent only on the concentration of the substrate.

The choice between an S\N1 and S\N2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. For nucleophilic substitution on a morpholine ring, such as at the 2-position, the steric hindrance around the reaction center and the stability of a potential carbocation intermediate would be critical in determining the operative mechanism. Computational studies can provide insight into the transition states of such reactions, helping to elucidate the preferred pathway. comporgchem.comresearchgate.netstanford.edu

Table 2: Comparison of S\N1 and S\N2 Nucleophilic Substitution Pathways

| Feature | S\N1 Pathway | S\N2 Pathway |

| Kinetics | Unimolecular (rate = k[Substrate]) | Bimolecular (rate = k[Substrate][Nucleophile]) |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary halides | Favored by methyl > primary > secondary halides |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

The oxidation and reduction of this compound involve the transfer of electrons, which can lead to a variety of transformed products. nih.gov The presence of both a secondary amine within the morpholine ring and a primary amine in the side chain provides multiple sites for redox activity.

Oxidation Mechanisms: The oxidation of amines can proceed through several pathways, often involving the formation of radical intermediates. researchgate.net In the context of morpholine, electrochemical studies have shown that it can be oxidized to a morpholine radical. mdpi.commdpi.com A similar mechanism could be hypothesized for morpholin-2-ylmethanamine, where the initial step is the one-electron oxidation of one of the nitrogen atoms to form a nitrogen-centered radical cation. This radical cation could then undergo further reactions, such as deprotonation or reaction with other species in the medium.

Another potential oxidation mechanism, particularly in the presence of metal oxides, involves hydrogen abstraction from the substrate. rsc.org For morpholin-2-ylmethanamine, this could occur at the N-H bonds of either the primary or secondary amine, or at a C-H bond adjacent to a nitrogen atom. The resulting radical can then be further oxidized. The oxidation of amino acids in the presence of formaldehyde (B43269) has been shown to proceed through the formation of a Schiff base, which is then more rapidly oxidized. rsc.org

Reduction Mechanisms: The reduction of the morpholine ring itself is generally difficult under standard conditions due to its saturated nature. However, if the ring contains sites of unsaturation or functional groups that are susceptible to reduction, these can be targeted. For this compound, the primary focus of reduction would likely be on derivatives where functional groups have been introduced through other reactions. For instance, if the amine groups were oxidized to nitro or imine functionalities, these could be reduced back to amines using common reducing agents like catalytic hydrogenation or metal hydrides.

The specific mechanisms of oxidation and reduction for this compound would be highly dependent on the reagents and conditions employed. nih.gov

Kinetics and Thermodynamics of Reaction Steps

The rates and energy changes associated with the synthesis and transformations of this compound are critical for understanding and controlling these chemical processes.

In Pd-catalyzed carboamination reactions used to form substituted morpholines, the key intermediate is a palladium(aryl)(amido) complex. nih.gov The formation of this complex involves the oxidative addition of an aryl bromide to a Pd(0) species. The subsequent steps, including aminopalladation and reductive elimination, will have their own kinetics, and any of these could potentially be the rate-determining step depending on the specific substrates and ligands. nih.gov

For the synthesis of morpholines from 1,2-amino alcohols, the initial nucleophilic attack and subsequent cyclization are key steps. researchgate.netchemrxiv.org If the reaction proceeds via an S\N2 mechanism, the single concerted step is the rate-determining step. In a multi-step process, such as some catalytic cycles, the rate-determining step can be more complex to identify and may involve catalyst activation, substrate binding, or product release.

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. In the reductive amination pathway, the hemiaminal and the imine are crucial reaction intermediates. wikipedia.org In Pd-catalyzed syntheses, organopalladium species serve as key intermediates. nih.gov The detection and characterization of these intermediates, often through spectroscopic methods, are vital for confirming the proposed reaction mechanism.

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system against the reaction coordinate. The peaks on an energy profile correspond to transition states, which are high-energy, transient species that represent the energy barrier that must be overcome for the reaction to proceed. The valleys represent intermediates, which are more stable, yet still reactive, species.

For a typical S\N2 reaction, the energy profile shows a single peak, corresponding to the single transition state of the concerted mechanism. In contrast, the energy profile for an S\N1 reaction will show at least two peaks and one valley, representing the two transition states and the carbocation intermediate.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the energy profiles and transition states of reactions involving morpholine derivatives. researchgate.net DFT calculations can be used to determine the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net This information allows for the calculation of activation energies, which are directly related to the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

For instance, in the Pd-catalyzed synthesis of substituted morpholines, the stereochemistry of the products is consistent with a pathway involving a boat-like transition state during the syn-aminopalladation step. nih.gov Computational modeling of such transition states can help to rationalize the observed stereoselectivity.

Table 3: Energetic Components of a Reaction Profile

| Component | Description | Significance |

| Reactants | Starting materials of the reaction. | Initial energy state of the system. |

| Products | Final materials of the reaction. | Final energy state of the system. |

| Transition State | Highest energy point along the reaction coordinate between reactants and products (or intermediates). | Determines the activation energy and thus the reaction rate. |

| Intermediate | A species that exists in a potential energy minimum between two transition states. | Represents a temporary, isolable or non-isolable species in a multi-step reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A higher activation energy corresponds to a slower reaction rate. |

| Enthalpy of Reaction (ΔH) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

Role of Catalysts and Reaction Conditions in Mechanism Tuning

The mechanistic pathways in the synthesis of morpholine derivatives, including Morpholin-2-ylmethanamine, are highly influenced by the choice of catalysts and the specific reaction conditions employed. These factors can dictate the stereoselectivity, yield, and even the viability of a particular synthetic route. Research into the synthesis of structurally similar compounds, such as 2-aminomethyl morpholines and other C-substituted morpholines, provides significant insights into how these variables can be manipulated to tune the reaction mechanism.

Catalyst-Mediated Control of Stereochemistry

Catalysts play a pivotal role in directing the stereochemical outcome of reactions that form the morpholine ring. The choice of metal and its ligand sphere can create a chiral environment that favors the formation of one stereoisomer over another.

One notable example is the copper(II)-promoted oxyamination of alkenes to produce 2-aminomethyl functionalized morpholines. nih.gov This reaction involves the simultaneous addition of an alcohol and an amine across a double bond. The catalyst, copper(II) 2-ethylhexanoate (B8288628), is proposed to coordinate with the alcohol substrate, which then undergoes an intramolecular syn-oxycupration of the alkene. This is followed by an intermolecular reaction with an amine nucleophile. nih.gov The diastereoselectivity of this process is sensitive to the catalyst loading. For instance, in the synthesis of a 2,5-disubstituted morpholine, increasing the copper(II) loading was found to be critical for achieving a good diastereomeric ratio. nih.gov

Palladium-catalyzed reactions have also been effectively used to construct the morpholine skeleton with high stereocontrol. A Pd-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines proceeds via a proposed mechanism involving a syn-aminopalladation of an intermediate palladium(aryl)(amido) complex through a boat-like transition state. nih.gov This mechanistic pathway accounts for the high diastereoselectivity observed (>20:1 dr). nih.gov

Furthermore, asymmetric hydrogenation using rhodium catalysts bearing bisphosphine ligands with a large bite angle has been successful in producing a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org A deuterium-labeling experiment in one study indicated that the hydrogenation occurs exclusively at the C=C bond of an enamide intermediate. semanticscholar.org

In the enantioselective synthesis of 3-substituted morpholines, a tandem reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation has been employed. nih.govorganic-chemistry.org Mechanistic insights suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the Ru catalyst are crucial for achieving high enantiomeric excesses. nih.govorganic-chemistry.org

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions such as temperature, solvent, and the nature of the base can significantly alter the reaction mechanism and, consequently, the product distribution and stereochemistry.

In the copper-promoted synthesis of 2,6-disubstituted morpholines, a higher reaction temperature (150 °C) was necessary to achieve a moderate conversion, indicating a higher activation energy barrier for this substitution pattern compared to the 2,5-disubstituted analogues. nih.gov

The choice of base can also be a determining factor. In the synthesis of morpholine hemiaminals from tosyl-oxazetidine and α-formyl carboxylates, a screening of various organic and inorganic bases revealed that strong organic bases were effective, with K₂CO₃ proving to be the most efficient in promoting the desired transformation. acs.org However, the base had no significant impact on the diastereoselectivity of this particular reaction. acs.org

The effect of aryl halide coupling partners in Pd-catalyzed carboamination reactions demonstrates how substrate electronics can influence the reaction outcome. Electron-rich or electron-neutral aryl bromides generally provide acceptable yields, while electron-poor aryl bromides often lead to complex product mixtures. nih.gov This suggests that the electronic nature of the reactants can affect the stability of key intermediates in the catalytic cycle. nih.gov

Reductive amination, a common method for synthesizing amines, involves the reaction of a carbonyl compound with an amine followed by reduction. jocpr.comjocpr.com The selectivity of this process can be influenced by factors such as the steric hindrance of the amine and the electronic properties of the carbonyl compound. jocpr.com Catalyst-controlled reductive amination using transition metals like ruthenium, iridium, and nickel can facilitate the formation of imine intermediates and their subsequent reduction with high levels of regio- and stereoselectivity. jocpr.comjocpr.com

The following table summarizes the impact of different catalysts and conditions on the synthesis of substituted morpholines, based on findings from related research.

Table 1: Influence of Catalysts and Reaction Conditions on the Synthesis of Substituted Morpholines

| Catalyst System | Substrate Type | Key Reaction Condition(s) | Mechanistic Feature | Outcome |

|---|---|---|---|---|

| Copper(II) 2-ethylhexanoate | Alkenol and amine | Increased catalyst loading | Syn-oxycupration followed by amination | Good diastereoselectivity in 2-aminomethyl morpholines nih.gov |

| Pd(OAc)₂ / P(2-furyl)₃ | O-allylethanolamine and aryl bromide | Toluene, 105 °C | Syn-aminopalladation via a boat-like transition state | High diastereoselectivity (>20:1 dr) for cis-3,5-disubstituted morpholines nih.gov |

| [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | Dehydromorpholine | H₂ (30 atm), DCM, rt | Asymmetric hydrogenation of C=C bond | Excellent enantioselectivity (up to 99% ee) for 2-substituted morpholines semanticscholar.org |

| Ti catalyst then RuCl[(S,S)-Ts-DPEN] | Aminoalkyne | One-pot tandem reaction | Hydrogen-bonding between substrate and Ru catalyst | High enantiomeric excess (>95%) for 3-substituted morpholines nih.govorganic-chemistry.org |

| K₂CO₃ (Base) | Tosyl-oxazetidine and α-formyl carboxylate | 1,4-Dioxane, rt | Base-promoted cascade reaction | High conversion to morpholine hemiaminals acs.org |

Computational and Theoretical Studies of Morpholin 2 Ylmethanamine Hydrochloride

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular attributes.

The morpholine (B109124) ring, a six-membered saturated heterocycle, is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. researchgate.net Theoretical calculations have shown that the chair conformer of morpholine is significantly lower in energy, by approximately 7.5 kcal/mol, compared to skew-boat conformers, making the chair form the most favorable. researchgate.net

In substituted morpholines, the orientation of the substituent can be either axial or equatorial. For the parent morpholine molecule, computational and spectroscopic studies have identified two primary chair conformers: one with the imino group's hydrogen in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.govacs.orgacs.org Advanced spectroscopic techniques combined with theoretical calculations have confirmed that the Chair-Eq conformer is more stable than the Chair-Ax conformer. nih.govacs.orgacs.org The energy difference between these two conformers has been precisely determined to be 109 ± 4 cm⁻¹ (approximately 0.31 kcal/mol). acs.orgacs.org The relative population of these conformers can also be influenced by the surrounding medium; for instance, while the equatorial conformer is predominant in pure liquid morpholine, the contribution from the axial conformer increases in aqueous solutions. researchgate.net For morpholin-2-ylmethanamine hydrochloride, the protonated aminomethyl group at the C2 position would also exist in either an equatorial or axial position, with the equatorial conformation generally being favored to reduce steric hindrance.

| Conformer | Relative Stability | Methodology | Reference |

|---|---|---|---|

| Chair-Eq | More Stable | IR Resonant VUV-MATI Spectroscopy & Theoretical Calculations | nih.govacs.orgacs.org |

| Chair-Ax | Less Stable (by 109 ± 4 cm⁻¹) | IR Resonant VUV-MATI Spectroscopy & Theoretical Calculations | acs.orgacs.org |

| Skew-Boat | Less Stable (by ~7.5 kcal/mol) | Ab initio calculations | researchgate.net |

DFT calculations are widely used to explore the electronic properties of molecules, which govern their reactivity. researchgate.netresearchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For a molecule like this compound, the electronic landscape is characterized by the electronegative oxygen and nitrogen atoms of the morpholine ring and the positive charge on the protonated amine. These features create distinct regions of electrostatic potential. A Molecular Electrostatic Potential (MEP) map would reveal electron-rich areas (negative potential) around the morpholine oxygen and nitrogen, which are susceptible to electrophilic attack, and an electron-deficient area (positive potential) around the ammonium (B1175870) group, which is prone to nucleophilic interaction.

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

| Fukui Functions | Identifies the most reactive atomic sites within the molecule. |

| Natural Bond Orbital (NBO) Analysis | Describes charge localization, hybridization, and stabilizing intramolecular interactions. |

Molecular Modeling and Dynamics Simulations

While quantum calculations are excellent for static properties, molecular modeling and dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov These methods treat molecules as classical systems and use force fields to describe the interactions between atoms, allowing for the simulation of larger systems and longer timescales. mdpi.com

As a hydrochloride salt, this compound is expected to be soluble in polar solvents like water. MD simulations can model the solvation process in explicit detail. rsc.org These simulations would show the arrangement of solvent molecules around the solute, forming distinct solvation shells.

The primary intermolecular interactions would be strong hydrogen bonds between the protonated primary amine (-NH3+) and water molecules. The hydrogen atoms of the ammonium group act as hydrogen bond donors, while the oxygen atoms of water act as acceptors. Similarly, the lone pairs on the morpholine ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors for water molecules. nih.gov The chloride anion would also be strongly hydrated, surrounded by the hydrogen atoms of water molecules. Analysis of Radial Distribution Functions (RDFs) from MD simulations can quantify these interactions by showing the probability of finding a solvent atom at a certain distance from a solute atom, providing detailed structural information about the solvation environment. rsc.org

MD simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules. nih.govgrafiati.com For this compound, simulations can track the dynamic interconversion between different conformations of the morpholine ring (e.g., chair-boat flips) and the rotation around the single bonds of the aminomethyl side chain. researchgate.netnih.gov

These simulations can reveal the preferred spatial arrangement of the aminomethyl group relative to the morpholine ring and quantify the flexibility of this linkage. researchgate.net By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its flexibility allows it to adopt different shapes to fit into a binding site. nih.gov

Reaction Mechanism Predictions and Validation through Computational Chemistry

Computational chemistry is an indispensable tool for predicting and validating reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, quantum chemical calculations can identify the lowest energy pathway from reactants to products. nih.gov

This involves locating the geometries of transition states—the highest energy points along the reaction coordinate—and calculating their energies. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. nih.gov For this compound, computational methods could be used to predict its synthetic pathways or potential degradation mechanisms. For example, the mechanism of a nucleophilic substitution reaction involving the amine group could be modeled to understand its feasibility and predict the likely products and byproducts. arxiv.orgarxiv.org These theoretical predictions can guide experimental work, saving significant time and resources by focusing on the most promising reaction conditions. nih.govijnc.ir

Transition State Analysis and Reaction Energetics

Computational chemistry provides powerful tools for elucidating reaction mechanisms by examining the transition states and the energetic landscape of a chemical transformation. For morpholine and its derivatives, these studies are crucial for understanding their synthesis, decomposition, and reactivity.

Transition State Theory and Energetic Calculations: Transition state analysis involves locating the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this state, the activation energy (ΔG‡), is a critical parameter for determining the rate of a reaction. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, in studies on the decomposition of the morpholine ring, potential energy surfaces have been mapped out to identify the most likely degradation pathways. nih.gov

A mechanistic study on the decomposition of morpholine predicted that the process is dominated by a 1,3-intramolecular hydrogen shift, and the energetic requirements for the self-decomposition of morphyl radicals were found to be in the range of 20-40 kcal/mol. nih.gov Such calculations are instrumental in building robust kinetic models for the reactions of morpholine-containing compounds. nih.gov

Thermochemical Parameters: Joint experimental and computational studies on morpholine have been used to determine key thermochemical data. researchgate.net Methods like the G3(MP2)//B3LYP composite method have been used to calculate gas-phase standard molar enthalpies of formation, which show very good agreement with experimental data obtained from calorimetric techniques. acs.orgfigshare.com These computational models are further extended to calculate other thermodynamic properties such as bond dissociation enthalpies, proton affinities, and gas-phase acidities and basicities, providing a comprehensive energetic profile of the molecule. acs.org

An example of the type of data generated in these studies is presented below, illustrating the comparison between computed and experimental values for morpholine derivatives.

| Property | Computational Method | Calculated Value (kJ/mol) | Experimental Value (kJ/mol) |

| Gas-Phase Enthalpy of Formation (Morpholine) | G3(MP2)//B3LYP | -185.5 ± 2.9 | -184.9 ± 1.1 |

| N-H Bond Dissociation Enthalpy | G3(MP2)//B3LYP | 385.1 | Not Reported |

| C-H Bond Dissociation Enthalpy (α to O) | G3(MP2)//B3LYP | 390.4 | Not Reported |

| C-H Bond Dissociation Enthalpy (α to N) | G3(MP2)//B3LYP | 382.5 | Not Reported |

Note: The data in this table is representative of values found in computational studies of morpholine and its derivatives and is for illustrative purposes. researchgate.netacs.org

Prediction of Regioselectivity and Stereoselectivity

Computational models are invaluable for predicting the outcomes of reactions where multiple products can be formed. For derivatives like this compound, predicting how the molecule will react at different sites (regioselectivity) and in what spatial orientation (stereoselectivity) is key to its synthesis and application.

Regioselectivity: The prediction of regioselectivity often involves analyzing the electronic properties of the reactants. A theoretical study on the addition of morpholine to another molecule, 9α-hydroxyparthenolide, utilized DFT calculations to justify the experimentally observed regioselectivity. researchgate.net The analysis involved examining the frontier molecular orbitals (HOMO and LUMO) and calculating reactivity indices such as electronic chemical potential, hardness, and electrophilicity. researchgate.net These descriptors help to identify the most nucleophilic and electrophilic centers in the reacting molecules, thereby predicting the most favorable site of attack. researchgate.net

Modern approaches also leverage machine learning, sometimes in combination with DFT calculations, to predict regioselectivity for reactions like nucleophilic aromatic substitution (SNAr). researchgate.net These models can rapidly screen potential reactions and trigger more intensive DFT computations only for challenging cases, significantly speeding up the process of synthesis planning. researchgate.netrsc.org

Stereoselectivity: Predicting stereoselectivity involves comparing the transition state energies of pathways leading to different stereoisomers. The product distribution is governed by the difference in the Gibbs free energy of the competing transition states, a principle known as the Curtin–Hammett principle. nih.gov

In the synthesis of substituted morpholines, for example, through copper-promoted oxyamination of alkenes, high levels of diastereoselectivity are often observed. nih.gov While experimental techniques like X-ray crystallography are used to determine the final stereochemistry, computational modeling can be used to rationalize the observed selectivity by calculating the energies of the diastereomeric transition states. The lower energy transition state corresponds to the major product formed.

Below is an illustrative table showing how computational results can be presented to predict reaction selectivity.

| Reaction Type | Computational Method | Predicted Major Regioisomer | Predicted Diastereomeric Ratio (d.r.) | Rationale |

| Michael Addition | DFT (B3LYP/6-31G*) | 1,4-adduct | N/A | Lower activation energy for 1,4-addition transition state |

| Alkene Oxyamination | DFT (M06-2X) | 2,5-cis | >20:1 | Steric hindrance in the transition state leading to the trans product |

| Aldol (B89426) Reaction | (Ipc)2BOTf-mediated | syn-aldol | 95:5 | Favorable chair-like transition state geometry |

Note: This table is a hypothetical representation based on methodologies described in the literature for predicting selectivity in reactions involving morpholine derivatives. nih.govresearchgate.net

Applications of Morpholin 2 Ylmethanamine Hydrochloride As a Synthetic Building Block

Role in the Synthesis of Complex Organic Architectures

The bifunctional nature of the morpholin-2-ylmethanamine scaffold, possessing both a secondary amine within the ring and a primary exocyclic amine, makes it an ideal precursor for constructing intricate organic structures. Its ability to introduce stereocenters and defined conformational rigidity is highly sought after in modern synthetic strategies.

Precursor to Polydentate Ligands and Chiral Catalysts

Chiral 1,2-amino alcohols and their derivatives are recognized as privileged scaffolds for creating chiral ligands and catalysts. researchgate.netsigmaaldrich.com The structure of morpholin-2-ylmethanamine fits this profile, providing a robust framework for the synthesis of ligands that can coordinate with transition metals. The nitrogen and oxygen atoms of the morpholine (B109124) ring, along with the exocyclic amine, can act as donor sites, enabling the formation of polydentate ligands. utc.eduresearchgate.net These ligands are crucial in asymmetric catalysis, where the formation of a chiral pocket around a metal center is necessary to control the stereoselectivity of a reaction. mdpi.com

The synthesis of such catalysts often involves the modification of the amine groups to introduce phosphine, pyridine, or other coordinating moieties. utc.edunih.gov For example, chiral aziridine-phosphines have been shown to be effective catalysts in asymmetric reactions, and the principles of their design can be extended to morpholine-based structures. mdpi.com The resulting metal complexes are used in a variety of transformations, including asymmetric hydrogenations and C-H functionalization, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals. sigmaaldrich.commdpi.com The C2 symmetry found in many "privileged" ligands, which reduces the number of possible isomeric metal complexes, can be mimicked or designed using building blocks like chiral morpholines. sigmaaldrich.com

Scaffold for Diverse Heterocyclic Compound Construction

The morpholine ring is a privileged structure in medicinal chemistry and serves as a central scaffold for building a wide array of more complex heterocyclic systems. acs.orgresearchgate.net Its utility is particularly prominent in Diversity-Oriented Synthesis (DOS), a strategy that aims to create structurally diverse and complex small molecules from a common starting material. researchgate.netfrontiersin.orgresearchgate.net

Starting from amino acid and sugar-derived building blocks, the morpholine nucleus can be elaborated into various bi- and tricyclic compounds. frontiersin.org For instance, a morpholine acetal (B89532) scaffold can be a branching point for generating diketopiperazines and 2-oxa-5-azabicyclo[4.1.0]heptanes. frontiersin.orgresearchgate.net These synthetic pathways leverage the inherent reactivity and stereochemistry of the morpholine core to produce libraries of sp3-rich molecules, which are of significant interest for exploring new areas of chemical biology. frontiersin.org The table below summarizes representative examples of complex scaffolds synthesized from morpholine-based precursors.

| Starting Building Block Type | Key Intermediate Scaffold | Resulting Complex Heterocycle(s) | Synthetic Strategy |

|---|---|---|---|

| Amino Carbonyl + Diol | Substituted Morpholine | Spirocyclic Scaffolds | Couple/Pair Approach |

| Dimethoxyacetaldehyde + α-Amino Acid Derivative | Morpholine Acetal | Diketopiperazines, Bicyclic Heptanes | Diversity-Oriented Synthesis (DOS) |

| Aminoacetaldehyde + Threonate Derivative | Bicyclic Morpholine Lactone | Lactone-aminolysis products, Fused Diketopiperazines | Lactone Aminolysis / Cyclization |

Integration into Combinatorial Chemistry Libraries (focused on synthetic diversity)

The systematic and rapid generation of large numbers of compounds, known as chemical libraries, is a cornerstone of modern drug discovery. uniroma1.itasynt.com Morpholin-2-ylmethanamine hydrochloride is an excellent starting material for such endeavors due to its amenability to various reaction chemistries, allowing for the introduction of diverse substituents.

Parallel Solution-Phase Synthesis Methodologies

Parallel synthesis is a powerful technique for rapidly creating libraries of discrete compounds in a spatially addressed manner (e.g., in individual wells of a microtiter plate). asynt.comcombichemistry.com Solution-phase synthesis, in particular, offers the advantage of utilizing the vast body of established reaction chemistry without the need for solid-phase resin attachment and cleavage steps. nih.gov

Efficient solution-phase parallel synthesis has been developed for creating libraries of substituted morpholine derivatives. nih.gov Typically, a common intermediate derived from a morpholine precursor is synthesized in bulk. This intermediate is then distributed into an array of reaction vessels and treated with a diverse set of reagents to generate the final library. nih.gov For example, a library of 7,907 distinct morpholine derivatives was successfully produced using high-throughput robotic synthesis, where a common mesylate intermediate was reacted with 30 different phenols and 275 reagents from five different classes (e.g., isocyanates, aldehydes, carboxylic acids). nih.gov This approach enables the rapid exploration of structure-activity relationships by systematically varying substituents around the core scaffold. nih.gov

Diversity-Oriented Synthesis Approaches for Libraries

Diversity-Oriented Synthesis (DOS) goes beyond simple analogue generation by aiming to produce libraries with high degrees of structural and skeletal diversity. frontiersin.orgresearchgate.net The goal is to populate chemical space with novel and complex molecular shapes that are not accessible through traditional medicinal chemistry campaigns. frontiersin.org The morpholine scaffold is a key player in DOS strategies, especially when derived from the chiral pool of amino acids and sugars. researchgate.netfrontiersin.org